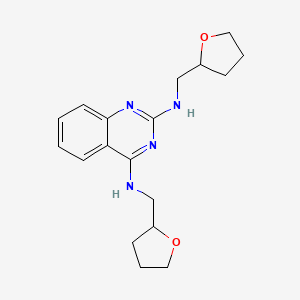
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine, commonly known as BOQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQ has been shown to exhibit potent anticancer activity and has been investigated for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of BOQ is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells. BOQ has also been shown to inhibit the activity of other key signaling molecules involved in cancer cell growth and survival, including extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).
Biochemical and physiological effects:
BOQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer effects, BOQ has also been investigated for its potential use in other therapeutic applications, including the treatment of diabetes and cardiovascular disease. BOQ has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models, and has been investigated for its potential use in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BOQ is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of BOQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BOQ and to determine its potential toxicity and side effects.
Direcciones Futuras
Several future directions for research on BOQ include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the potential therapeutic applications of BOQ in other disease areas, such as diabetes and cardiovascular disease.
Métodos De Síntesis
BOQ can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethylene glycol to form 2-nitrophenyl-2-hydroxyethyl ether. This intermediate is then reacted with 2-chloromethyl oxirane to form the corresponding oxirane derivative, which is subsequently reacted with 2-aminoethanol to form BOQ.
Aplicaciones Científicas De Investigación
BOQ has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that BOQ exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been investigated for its potential use in combination with other anticancer agents.
Propiedades
IUPAC Name |
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-8-16-15(7-1)17(19-11-13-5-3-9-23-13)22-18(21-16)20-12-14-6-4-10-24-14/h1-2,7-8,13-14H,3-6,9-12H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOJLGVGPEPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
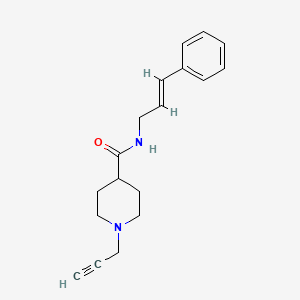
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
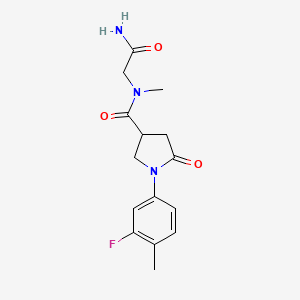
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

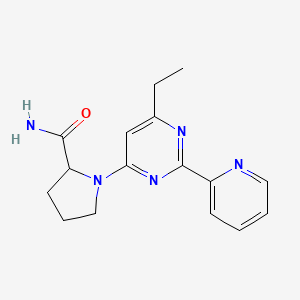
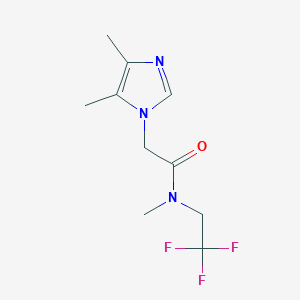
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
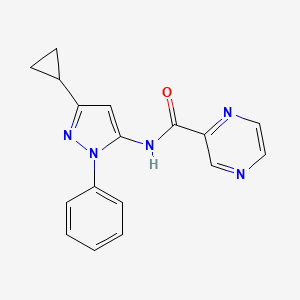
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
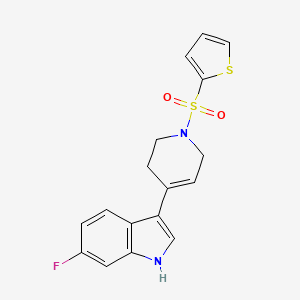
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)